AAL Toxin TA2

Vue d'ensemble

Description

AAL Toxin TA2 is a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. This compound is part of a family of highly reactive, chemically related mycotoxins that disrupt cellular homeostasis in both plant and animal tissues. This compound was initially described as a host-specific determinant of the Alternaria stem canker disease of tomato .

Mécanisme D'action

Target of Action

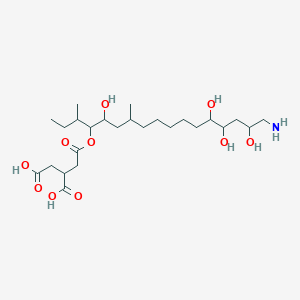

The primary target of AAL Toxin TA2, also known as 2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid, is ceramide synthase in both plant and animal cells . Ceramide synthase is an enzyme involved in the synthesis of ceramides, a type of lipid molecule that plays a crucial role in cell signaling and apoptosis .

Mode of Action

This compound interacts with its target, ceramide synthase, by inhibiting its activity . This inhibition disrupts the normal balance of cellular homeostasis, leading to a series of biochemical changes within the cell .

Biochemical Pathways

The inhibition of ceramide synthase by this compound affects the sphingolipid metabolism pathway . This disruption leads to the accumulation of free sphingoid bases, which are known to induce programmed cell death or apoptosis . The toxin also triggers jasmonic acid and ethylene-dependent pathways in tomato plants, leading to further disruption of cellular homeostasis .

Pharmacokinetics

The toxin’s high reactivity suggests that it may be rapidly absorbed and distributed within the organism

Result of Action

The result of this compound’s action is the induction of apoptosis, or programmed cell death . This is characterized by morphological and biochemical changes within the cell, including cell shrinkage, nuclear fragmentation, and the activation of caspases . In addition to apoptosis, the toxin also inhibits cell proliferation in certain types of cells, such as rat liver and dog kidney cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other mycotoxins, such as fumonisins, can enhance the toxin’s effects due to their similar mechanisms of action . Additionally, the toxin’s activity may be affected by the physiological and morphological state of the organism, as well as by external conditions such as temperature and humidity

Analyse Biochimique

Biochemical Properties

AAL Toxin TA2 is known to interact with various enzymes, proteins, and other biomolecules. It is believed to disrupt cellular homeostasis through changes associated with the inhibition of ceramide synthase in both plants and animals .

Cellular Effects

This compound has a profound impact on cellular processes. It inhibits cell proliferation in rat liver and dog kidney cells . Additionally, it induces cell death in tomato tissues and protoplasts . The toxin-treated cells exhibit morphological and biochemical changes characteristic of apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits ceramide synthase, a key enzyme in the sphingolipid ceramide biosynthetic pathway .

Temporal Effects in Laboratory Settings

It is known that the toxin disrupts cellular homeostasis and induces apoptosis .

Metabolic Pathways

This compound is involved in the sphingolipid ceramide biosynthetic pathway, where it inhibits ceramide synthase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: AAL Toxin TA2 can be synthesized through a series of regioselective esterification reactions involving 1,2,3-propanetricarboxylic acid (tricarballylic acid) and 1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentol . The synthesis involves careful control of reaction conditions to ensure the correct regioisomer is produced.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Alternaria alternata f. sp. lycopersici in a controlled environment, followed by extraction and purification of the toxin from the culture medium. The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, and acetone .

Analyse Des Réactions Chimiques

Types of Reactions: AAL Toxin TA2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Applications De Recherche Scientifique

AAL Toxin TA2 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard and synthetic precursor compound.

Biology: Studied for its effects on cellular homeostasis and apoptosis.

Medicine: Investigated for its potential as a natural herbicide and its effects on human and animal health.

Industry: Utilized in agricultural research as a botanical bio-herbicide and anti-blight fungicide.

Comparaison Avec Des Composés Similaires

Fumonisins: Produced by Fusarium species, structurally related to AAL Toxin TA2.

AAL Toxin TB: Another regioisomer of this compound, differing in the hydroxylation pattern.

Activité Biologique

AAL Toxin TA2, produced by the necrotrophic fungus Alternaria alternata, is a significant phytotoxin known for its role in inducing programmed cell death (PCD) in susceptible plants, particularly tomato (Solanum lycopersicum). This article explores the biological activity of this compound, detailing its mechanisms of action, effects on plant systems, and implications for agricultural practices.

This compound functions primarily through the induction of PCD in host plants. The toxin's activity is closely linked to the jasmonate signaling pathway, specifically involving the coronatine insensitive 1 (COI1) receptor. When this compound is applied to susceptible tomato leaves, it triggers an increase in reactive oxygen species (ROS) production, which is a critical component of PCD signaling pathways.

Comparative Proteomic Analysis

A comprehensive study utilized isobaric tags for relative and absolute quantitation (iTRAQ) to analyze protein expression changes in tomato leaves treated with this compound and jasmonic acid (JA). The analysis identified over 10,000 proteins, with 2,670 showing differential expression. Key findings include:

- Redox Response Proteins : Proteins involved in oxidative stress response were upregulated.

- Phytohormone Signaling : Pathways related to JA, ethylene (ET), salicylic acid (SA), and abscisic acid (ABA) signaling were significantly affected.

- Cell Death Mechanisms : Proteins associated with autophagy, DNA damage, and PCD were also identified, indicating a complex regulatory network activated by this compound.

Effects on Plant Systems

The biological activity of this compound is not limited to direct toxicity; it also influences broader plant defense mechanisms. For instance:

- Host-Specificity : The toxin exhibits genotype-specific effects in tomatoes, meaning only certain genetic backgrounds are susceptible to its lethal effects. This specificity underscores the evolutionary arms race between Alternaria alternata and its host plants.

- Resistance Mechanisms : In non-host plants like Arabidopsis thaliana, multilayered resistance mechanisms are activated. These include pre-invasion barriers (e.g., PEN2 and PEN3 proteins) and post-invasion responses that can be compromised if the plant is sensitive to this compound.

Comparative Toxicity of AAL Toxins

This compound belongs to a group of related toxins produced by Alternaria alternata, including TA, TB, TC, TD, and TE. Table 1 summarizes their relative toxicities based on various studies:

| Toxin | Relative Toxicity | Comments |

|---|---|---|

| TA | Highest | Most potent against tomato |

| TB | High | Similar mechanism as TA |

| TC | Moderate | Less toxic than TA |

| TD | Low | N-acetylated form; significantly less active |

| TE | Very Low | Ninhydrin negative; minimal activity |

Case Studies and Research Findings

Several studies have documented the effects of this compound on plant health:

- Tomato Bioassays : In controlled experiments, tomato plants homozygous for specific alleles exhibited characteristic necrosis patterns upon exposure to this compound. This response was quantified using detached leaflet assays.

- Broomrape Sensitivity : Uniquely, broomrapes (Orobanche cumana) have shown sensitivity to this compound, which is atypical for many plant species. Research indicated that this sensitivity correlates with specific mutations in genes encoding components of sphinganine N-acyltransferase.

- Impact on Sphingolipid Biosynthesis : this compound inhibits sphinganine N-acyltransferase, leading to an accumulation of sphingoid bases that are crucial for PCD induction in affected plants.

Propriétés

IUPAC Name |

2-[2-(17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO10/c1-4-16(3)24(36-23(33)12-17(25(34)35)11-22(31)32)21(30)10-15(2)8-6-5-7-9-19(28)20(29)13-18(27)14-26/h15-21,24,27-30H,4-14,26H2,1-3H3,(H,31,32)(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFQASYPBACFKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCC(C(CC(CN)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.